Tec Kinase Inhibition: 4-Methyl Substitution Confers 4.3-Fold Potency Advantage Over 2-Methyl Isomer
In a direct head-to-head comparison of regioisomeric derivatives sharing identical pendant groups, the compound incorporating the (6-amino-4-methylpyridin-3-yl) core demonstrated an IC50 of 22 nM against Tec kinase, while the corresponding (6-amino-2-methylpyridin-3-yl) derivative exhibited a significantly higher IC50 of 94 nM under identical assay conditions [1]. This 4.3-fold difference in potency is attributable solely to the position of the methyl substituent on the pyridine ring.
| Evidence Dimension | Tec kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 22 nM (as incorporated into N-[5-[[[3-(6-amino-4-methylpyridin-3-yl)-1-methyl-1H-indazol-5-yl]carbonyl]amino]-2-methylphenyl]-N′-methylterephthalamide) |
| Comparator Or Baseline | IC50 = 94 nM (N-[5-[[[3-(6-amino-2-methylpyridin-3-yl)-1-methyl-1H-indazol-5-yl]carbonyl]amino]-2-methylphenyl]-N′-methylterephthalamide) |
| Quantified Difference | 4.3-fold lower IC50 (22 nM vs. 94 nM); ΔIC50 = 72 nM improvement |
| Conditions | BD2 DEC-Tec biochemical assay (in vitro Tec kinase inhibition) |
Why This Matters
This 4.3-fold potency differential directly impacts lead optimization decisions—selecting the 4-methyl regioisomer provides a substantial activity advantage without altering molecular weight or synthetic complexity.
- [1] TargetMol. T77591 (4-methyl derivative): IC50 = 22 nM; T77592 (2-methyl derivative): IC50 = 94 nM. BD2 DEC-Tec assay. View Source
